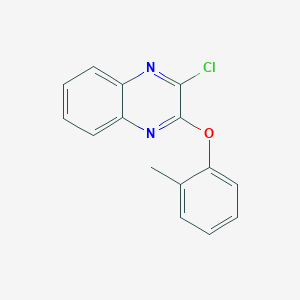

2-Chloro-3-(2-methylphenoxy)quinoxaline

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H11ClN2O |

|---|---|

Molecular Weight |

270.71 g/mol |

IUPAC Name |

2-chloro-3-(2-methylphenoxy)quinoxaline |

InChI |

InChI=1S/C15H11ClN2O/c1-10-6-2-5-9-13(10)19-15-14(16)17-11-7-3-4-8-12(11)18-15/h2-9H,1H3 |

InChI Key |

XNDWXCMHMUMAAA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OC2=NC3=CC=CC=C3N=C2Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 3 2 Methylphenoxy Quinoxaline and Analogues

Classical and Established Synthetic Routes

Traditional methods for synthesizing the quinoxaline (B1680401) framework and its derivatives are robust and widely documented. These approaches primarily involve building the core heterocyclic system and then modifying it through substitution reactions.

A prevalent and effective method for functionalizing the quinoxaline ring is through nucleophilic aromatic substitution (SNAr) on halogenated precursors. wikipedia.org The compound 2,3-dichloroquinoxaline (B139996) (DCQX) is a particularly versatile building block, allowing for the sequential or simultaneous introduction of various nucleophiles. researchgate.netresearchgate.net This strategy is key to introducing the (2-methylphenoxy) group onto the quinoxaline core.

The synthesis of 2-Chloro-3-(2-methylphenoxy)quinoxaline is achieved by reacting 2,3-dichloroquinoxaline with a phenolic reagent, specifically 2-methylphenol (o-cresol). This reaction forms an ether linkage at one of the chlorinated positions. The reaction typically proceeds by treating 2,3-dichloroquinoxaline with the sodium or potassium salt of 2-methylphenol in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

The process can be controlled to favor monosubstitution, yielding the desired this compound. By carefully managing the stoichiometry (using approximately one equivalent of the phenoxide) and reaction conditions such as temperature, the formation of the disubstituted product can be minimized. This selective monosubstitution is a common strategy in the synthesis of asymmetrically substituted quinoxalines. Analogous reactions have been reported where the chlorine atom at the C-2 position of a quinoxaline nucleus is replaced by an ether linkage. nih.govnih.gov

| Precursor | Reagent | Product | Conditions |

|---|---|---|---|

| 2,3-Dichloroquinoxaline | 2-Methylphenol (o-cresol) | This compound | Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, Acetonitrile) |

| 2-Chloro-3-methylquinoxaline | 4-Hydroxybenzaldehyde | 2-(p-Formylphenoxy)-3-methylquinoxaline | Acetonitrile, Reflux |

The feasibility of the SNAr reaction on 2,3-dichloroquinoxaline is attributed to the electronic properties of the quinoxaline ring system. wikipedia.org The two nitrogen atoms within the pyrazine (B50134) ring act as strong electron-withdrawing groups. This effect significantly reduces the electron density of the aromatic system, particularly at the C-2 and C-3 positions, making them susceptible to attack by nucleophiles. researchgate.net

For an SNAr reaction to proceed, a good leaving group is essential. Halogens, such as chlorine, are effective leaving groups because they can stabilize the negative charge that develops during their departure. In the context of 2,3-dichloroquinoxaline, the chlorine atoms serve this role effectively, allowing for their displacement by nucleophiles like phenoxides. wikipedia.org The reaction proceeds via an addition-elimination mechanism, involving the formation of a stabilized intermediate known as a Meisenheimer complex, before the leaving group is expelled to restore aromaticity. nih.gov

The foundational quinoxaline core is most commonly synthesized through the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound. sapub.orgencyclopedia.pubmtieat.org This is a versatile and widely used method for creating a variety of substituted quinoxalines. chim.it

To synthesize the precursor 2,3-dichloroquinoxaline, the typical starting materials are o-phenylenediamine and an oxalic acid derivative, such as oxalic acid itself or diethyl oxalate. The condensation reaction yields 1,4-dihydroquinoxaline-2,3-dione. sapub.org This intermediate is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl3), often in the presence of a catalyst like dimethylformamide, to convert the dione into 2,3-dichloroquinoxaline. researchgate.net This two-step process is a reliable and scalable route to the key halogenated intermediate.

| Reactant 1 | Reactant 2 | Intermediate | Chlorinating Agent | Final Product |

|---|---|---|---|---|

| o-Phenylenediamine | Oxalic Acid | 1,4-Dihydroquinoxaline-2,3-dione | POCl3 | 2,3-Dichloroquinoxaline |

| o-Phenylenediamine | Glyoxal | Quinoxaline | - | - |

| o-Phenylenediamine | Benzil | 2,3-Diphenylquinoxaline | - | - |

Once the basic this compound structure is assembled, further chemical transformations can be performed to create a diverse range of analogues. The remaining chlorine atom at the C-2 position is still activated towards nucleophilic substitution and can be replaced by a variety of other functional groups. For instance, it can react with amines (N-nucleophiles), thiols (S-nucleophiles), or other O-nucleophiles to generate a library of disubstituted quinoxaline derivatives. researchgate.net

Furthermore, the existing moieties can be modified. For example, direct C-H functionalization at other positions on the quinoxaline ring, although challenging, is an area of active research for creating more complex molecules. nih.govmdpi.comresearchgate.net The methyl group on the phenoxy ring could also potentially undergo oxidation or halogenation, although this would require careful selection of reagents to avoid reactions at the more reactive quinoxaline nucleus.

Nucleophilic Aromatic Substitution Strategies on Halogenated Quinoxalines

Modern and Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoxalines to reduce environmental impact, improve efficiency, and enhance safety. ijirt.orgbenthamdirect.com These modern approaches focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. encyclopedia.pub

For the cyclocondensation step to form the quinoxaline core, a variety of green catalysts have been developed. These include cerium (IV) ammonium nitrate (CAN) in water, zinc triflate, and reusable solid acid catalysts like alumina-supported heteropolyoxometalates. encyclopedia.pubnih.gov Many of these reactions can be performed at room temperature and in aqueous media or even under solvent-free conditions, significantly reducing the reliance on volatile organic solvents. chim.it

| Green Chemistry Approach | Reaction | Advantages |

|---|---|---|

| Green Catalysts (e.g., CAN, Zn(OTf)2) | Cyclocondensation of o-phenylenediamine and 1,2-dicarbonyls | High yields, mild conditions, often in aqueous media. encyclopedia.pub |

| Microwave Irradiation | Cyclocondensation and substitution reactions | Reduced reaction times, increased yields, energy efficiency. ijirt.org |

| Ultrasound-Assisted Synthesis | Cyclocondensation reactions | Enhanced reaction rates, high purity, mild conditions. ijirt.org |

| Green Solvents (e.g., Water, Ethanol) | Synthesis of quinoxaline core | Reduced environmental impact, improved safety. chim.it |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. For the synthesis of quinoxaline derivatives, this method offers significant advantages over conventional heating. e-journals.in A primary microwave-assisted route to substituted quinoxalines involves the condensation of o-phenylenediamines with α-dicarbonyl compounds. e-journals.inscispace.com This approach is often conducted under solvent-free conditions, further enhancing its green chemistry credentials. e-journals.in For instance, the reaction of various diamines and dicarbonyls in the presence of a small amount of DMSO under microwave irradiation can produce quinoxaline derivatives in excellent yields (80-90%) within a short reaction time of just 3.5 minutes. e-journals.in

Another key microwave-enhanced method, particularly relevant for the synthesis of asymmetrically substituted quinoxalines like this compound, is the nucleophilic aromatic substitution (SNAr) on 2,3-dichloroquinoxaline. udayton.edu In a typical procedure, 2,3-dichloroquinoxaline can be reacted with a nucleophile, such as an amine or an alcohol, in a microwave reactor. For example, reacting 2,3-dichloroquinoxaline with various nucleophiles and triethylamine in a microwave for 5 minutes at 160°C has been shown to produce 2,3-disubstituted quinoxalines in good yields. udayton.edu This method's key advantages are the significantly reduced reaction times and the ability to work in a solvent-free environment. udayton.edu

Table 1: Microwave-Assisted Synthesis of Quinoxaline Derivatives

| Reactants | Conditions | Product | Yield (%) | Reference |

| Diamines and Dicarbonyls | Microwave, DMSO | Substituted Quinoxalines | 80-90 | e-journals.in |

| 2,3-Dichloroquinoxaline and Nucleophiles | Microwave, 160°C, 5 min | 2,3-Disubstituted Quinoxalines | Varies | udayton.edu |

| α-hydroxyketones and 1,2-diamines | Microwave, MnO₂, solvent-free, 1 min | Quinoxalines | High | researchgate.net |

Catalyst-Free and Solvent-Free Methodologies

The development of catalyst-free and solvent-free synthetic methods is a major goal in sustainable chemistry. The synthesis of quinoxalines has been successfully achieved under these conditions, often through the condensation of 1,2-diamines and 1,2-dicarbonyl compounds. nih.gov These reactions can be promoted by simple heating or other energy sources like ultrasound.

A particularly relevant catalyst-free approach for synthesizing precursors to the target molecule involves the reaction of 2,3-dichloroquinoxaline with phenols. nih.gov In a one-pot procedure, 2,3-dichloroquinoxaline can be reacted with a phenol (B47542), such as o-cresol, in ethanol with potassium carbonate. The resulting 2-aryloxy-3-chloroquinoxaline can then be further functionalized in situ. nih.gov This method avoids the need for a metal catalyst and proceeds in a common organic solvent, with the potential for adaptation to solvent-free conditions. The reaction between various o-phenylenediamines and phenacyl bromides in water at 80°C also provides the desired quinoxalines in moderate to high yields without the need for any catalyst. rsc.org

Table 2: Catalyst-Free Synthesis of Quinoxaline Derivatives

| Reactants | Conditions | Product Type | Yield (%) | Reference |

| o-phenylenediamines and 1,2-diketones | Toluene, Room Temp. | 2,3-Disubstituted Quinoxalines | High | nih.gov |

| 2,3-dichloroquinoxaline and phenols | Ethanol, Reflux | 2-aryloxy-3-chloroquinoxalines | Good | nih.gov |

| o-phenylenediamines and phenacyl bromides | Water, 80°C | Substituted Quinoxalines | Moderate to High | rsc.org |

Visible-Light-Induced Radical Cascade Cyclization for Quinoxaline Synthesis

Visible-light photoredox catalysis has become a powerful tool for the construction of complex organic molecules under mild conditions. In the context of quinoxaline synthesis, this approach has enabled novel transformations. A recently developed method describes the visible-light-induced radical cascade cyclization of ortho-diisocyanoarenes with sulfinic acids and trichloroisocyanuric acid to produce 2-chloro-3-substituted quinoxalines. rsc.orgresearchgate.net This reaction proceeds in good yields without the need for elevated temperatures or metal catalysts. rsc.org This methodology is highly significant as it provides a direct route to the 2-chloro-3-substituted quinoxaline core structure. rsc.orgresearchgate.net

The proposed mechanism involves the generation of a radical from the sulfinic acid, which then engages in a cascade reaction with the diisocyanide, ultimately leading to the cyclized and chlorinated quinoxaline product. This innovative approach offers a convenient and environmentally friendly alternative to traditional methods that often require harsh conditions or toxic reagents. rsc.org

Solid-Phase Synthesis Techniques

Solid-phase synthesis is a valuable technique for the preparation of libraries of compounds for drug discovery and other applications. While specific examples for this compound are not prevalent, general methods for the solid-phase synthesis of quinoxalines have been developed. These typically involve the immobilization of one of the reactants, such as an o-phenylenediamine, onto a solid support. The immobilized substrate is then treated with other reagents in solution to build the quinoxaline ring. Finally, the desired product is cleaved from the solid support. This approach allows for easy purification, as excess reagents and by-products can be simply washed away.

Derivatization Strategies and Post-Synthetic Modifications

Introduction of Diverse Substituents on the Quinoxaline Ring System

The chlorine atom at the 2-position of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr), making it an excellent handle for introducing a wide variety of functional groups. nih.gov This reactivity allows for the synthesis of a vast array of 2,3-disubstituted quinoxaline derivatives.

The reaction of 2-chloroquinoxalines with various nucleophiles such as amines, thiols, and alkoxides is a well-established method for derivatization. nih.govrasayanjournal.co.in For example, 2-chloro-3-methylquinoxaline has been used as a scaffold to introduce ether linkages by reacting it with hydroxybenzaldehydes, followed by further modifications to create Schiff bases. mdpi.comnih.gov Similarly, 2-chloroquinoxalines react with anilines in ethanol, following second-order kinetics typical of a bimolecular aromatic nucleophilic substitution. researchgate.net These reactions can also be enhanced using microwave irradiation, which significantly shortens reaction times. nih.gov

Table 3: Nucleophilic Substitution Reactions on 2-Chloroquinoxalines

| 2-Chloroquinoxaline Analogue | Nucleophile | Product Type | Reference |

| 2,3-Dichloroquinoxaline | Sulfur or Nitrogen Nucleophiles | 2,3-Disubstituted Quinoxalines | nih.gov |

| 2-Chloroquinoxaline | Anilines | 2-(Arylamino)quinoxalines | researchgate.net |

| 2-Chloro-3-methylquinoxaline | Hydroxybenzaldehydes | 2-(Phenoxy)quinoxalines | mdpi.comnih.gov |

| 2-Chloro-3-benzylquinoxaline | Amines or Hydrazine | 2-Amino/Hydrazino-3-benzylquinoxalines | nih.gov |

Modifications of the Phenoxy Moiety

Modification of the phenoxy group in this compound is less commonly reported than modifications at the quinoxaline core. However, some transformations are possible. Under certain conditions, the phenoxy group itself can be displaced. For instance, it has been observed that 2-phenoxyquinoxaline 1,4-di-N-oxide derivatives can be converted into 2-aminoquinoxaline 1,4-di-N-oxide derivatives when treated with gaseous ammonia. nih.gov This indicates that the C-O bond of the phenoxy group can be cleaved under specific circumstances.

Exploration of Various Linker Moieties

The functionalization of the quinoxaline scaffold, particularly at the 2-position, through the introduction of diverse linker moieties is a key strategy in the development of novel compounds with tailored properties. Starting from precursors such as this compound, various synthetic methodologies have been employed to append a wide array of linking groups. These linkers not only influence the physicochemical characteristics of the resulting molecules but also provide points for further chemical transformations, enabling the synthesis of a broad spectrum of analogues. The exploration of these linker moieties has encompassed ether linkages, which can be further elaborated, as well as the direct introduction of amino, amide, urea, thiourea, and heterocyclic fragments.

A prevalent strategy involves the nucleophilic substitution of the chlorine atom in 2-chloro-3-substituted quinoxalines. This reactive site allows for the introduction of a variety of functional groups that act as linkers to other molecular fragments.

Ether Linkages and Subsequent Transformations

One common approach is the formation of an ether linkage by reacting a 2-chloroquinoxaline derivative with a hydroxyl-containing compound. For instance, 2-chloro-3-methylquinoxaline can be reacted with p-hydroxybenzaldehyde in acetonitrile, with potassium carbonate as a base, to yield 4-(3-methylquinoxalin-2-yloxy)benzaldehyde. This reaction proceeds by nucleophilic substitution of the chlorine atom with the phenoxide ion.

The resulting aldehyde functional group on the appended phenyl ring serves as a versatile handle for further modifications. It can readily undergo condensation reactions with various aromatic amines to form Schiff bases (imines). This two-step process, involving the initial formation of an ether linker followed by a condensation reaction, allows for the synthesis of a diverse library of compounds where the quinoxaline core is connected to various substituted aromatic rings through an imine-containing linker.

The general synthetic pathway can be summarized as follows:

Ether Linkage Formation: Reaction of a 2-chloroquinoxaline with a hydroxyaryl aldehyde.

Schiff Base Formation: Condensation of the resulting aldehyde with a primary amine.

These transformations are illustrated in the synthesis of 2-[4-(substituted benziminomethyl)phenoxy]-3-methylquinoxalines and 4-(2-methylquinoxalin-3-yloxy)-N-substituted benzylidine benzamines.

Amine, Amide, Urea, and Thiourea Linkers

Direct introduction of nitrogen-based linkers is another significant synthetic avenue. The reaction of 2,3-dichloroquinoxaline with p-phenylenediamine can yield an amide intermediate, which can be further treated with phenyl isocyanate or phenyl isothiocyanate to produce urea and thiourea quinoxaline derivatives, respectively. This highlights the utility of diamines as linkers that can be further functionalized.

The synthesis of quinoxaline-based compounds bearing amide, urea, thiourea, and sulphonamide moieties has been explored to generate compounds with potential biological activity. These linkers are typically introduced by reacting an amino-functionalized quinoxaline with an appropriate acyl chloride, isocyanate, isothiocyanate, or sulfonyl chloride.

| Linker Type | Reagents and Conditions | Resulting Moiety |

| Amide | Aromatic acid chlorides in dry toluene, reflux | -NH-CO-Ar |

| Urea | Phenyl isocyanates in dry toluene, reflux | -NH-CO-NH-Ph |

| Thiourea | Phenyl isothiocyanates in dry toluene, reflux | -NH-CS-NH-Ph |

| Sulfonamide | Benzene (B151609) sulphonyl chlorides in dry pyridine, reflux | -NH-SO₂-Ar |

This table summarizes the general conditions for the synthesis of various nitrogen-based linkers attached to a quinoxaline core.

Heterocyclic Linkers

Heterocyclic rings, such as piperazine, are also employed as linkers in the synthesis of quinoxaline analogues. The reaction of 2,3-dichloroquinoxaline with N-methylpiperazine under mild conditions is a known transformation. Similarly, 2-chloro-3-methoxyquinoxaline can react with piperazine in acetonitrile to yield 2-methoxy-3-(piperazin-2-yl)quinoxaline. These reactions demonstrate the straightforward introduction of a heterocyclic linker via nucleophilic substitution. The piperazine moiety, with its second nitrogen atom, offers a further point of attachment for other substituents, making it a valuable and versatile linker.

Spectroscopic and Structural Elucidation of 2 Chloro 3 2 Methylphenoxy Quinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment of 2-Chloro-3-(2-methylphenoxy)quinoxaline can be achieved.

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the protons on the quinoxaline (B1680401) ring, the 2-methylphenoxy (o-cresyl) group, and the methyl substituent.

The four protons on the benzo portion of the quinoxaline ring are anticipated to appear in the aromatic region, typically between δ 7.5 and 8.1 ppm. niscpr.res.inacgpubs.org These protons would likely present as a complex multiplet system due to their coupling with each other. The four protons on the 2-methylphenoxy ring are also expected in the aromatic region, likely between δ 7.0 and 7.5 ppm. Their specific shifts and splitting patterns will be influenced by the positions of the ether linkage and the methyl group. The methyl group protons are expected to appear as a sharp singlet in the upfield region, typically around δ 2.2-2.4 ppm, as they have no adjacent protons to couple with. nih.gov

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Quinoxaline-H | 7.5 – 8.1 | Multiplet (m) | 4H |

| 2-Methylphenoxy-H | 7.0 – 7.5 | Multiplet (m) | 4H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment. The molecule this compound contains 15 carbon atoms. Due to the asymmetry of the molecule, 15 distinct signals are expected in the broadband proton-decoupled ¹³C NMR spectrum.

The carbons of the quinoxaline ring are expected to resonate at lower field. The two carbons involved in the C=N bonds (C2 and C3) would be significantly deshielded, with expected shifts in the range of δ 140-155 ppm. niscpr.res.innih.gov The carbon atom bonded to chlorine (C2) and the carbon atom bonded to the phenoxy group (C3) will have their chemical shifts significantly influenced by these electronegative substituents. The remaining carbons of the quinoxaline and methylphenoxy aromatic rings are expected to appear between δ 115 and 140 ppm. mdpi.com The methyl carbon, being an sp³-hybridized carbon, will appear at the highest field, typically in the range of δ 15-25 ppm. nih.gov

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Quinoxaline (C=N, C-Cl, C-O) | 140 – 155 |

| Aromatic Carbons (C-H, C-C) | 115 – 140 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks. It would reveal correlations between adjacent protons within the quinoxaline ring system and within the 2-methylphenoxy ring, helping to delineate these separate spin systems.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This technique would be crucial for definitively assigning the chemical shifts of the protonated carbons in both aromatic rings.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for establishing long-range (typically 2-3 bond) correlations between protons and carbons. The key correlation expected in the HMBC spectrum of this compound would be between the protons of the 2-methylphenoxy ring and the C3 carbon of the quinoxaline ring. This cross-peak would provide definitive evidence of the ether linkage between the two main structural moieties. Further correlations from the methyl protons to the adjacent carbons on the phenoxy ring would confirm the substituent's position.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's chemical bonds.

The FTIR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in this compound. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group should appear just below 3000 cm⁻¹. nih.gov The region between 1500 and 1600 cm⁻¹ is expected to contain several sharp bands corresponding to the C=C and C=N stretching vibrations of the aromatic quinoxaline and phenoxy rings. researchgate.net A strong band characteristic of the aryl ether (Ar-O-C) asymmetric stretching is expected in the 1200-1250 cm⁻¹ region. The C-Cl stretching vibration typically appears as a strong band in the lower frequency region of the spectrum, generally between 700 and 800 cm⁻¹.

Expected FTIR Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 – 3100 | Medium |

| Aliphatic C-H Stretch | 2850 – 3000 | Medium |

| Aromatic C=C & C=N Stretch | 1500 – 1600 | Medium-Strong |

| Aryl Ether (C-O) Stretch | 1200 – 1250 | Strong |

Raman Spectroscopy Studies

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show strong signals for the symmetric stretching vibrations of the aromatic rings (ring breathing modes), which typically appear in the 1580-1610 cm⁻¹ region. scielo.br The C-Cl stretch is also Raman active and would be observed. While C-H stretching vibrations are visible, they are typically weaker in Raman than in FTIR spectra. The symmetric vibrations of the quinoxaline and phenoxy rings would be particularly prominent, making Raman an excellent tool for fingerprinting the core structure of the molecule. scielo.br

Lack of Publicly Available Data Prevents Detailed Analysis of this compound

A thorough review of scientific literature and chemical databases has revealed a significant lack of publicly available experimental data for the chemical compound this compound. Despite extensive searches for its spectroscopic and crystallographic properties, essential information required for a detailed analysis of its molecular weight, fragmentation pattern, and solid-state structure remains elusive.

Efforts to obtain data for the mass spectrometry of this compound, which is crucial for determining its molecular weight and understanding its fragmentation behavior under ionization, did not yield any specific experimental results for this particular compound. While general fragmentation patterns of the quinoxaline core and related derivatives are documented, this information is not sufficient to construct a scientifically accurate fragmentation analysis for the target molecule without experimental verification.

Similarly, a comprehensive search for X-ray crystallography data, which would provide definitive insights into the solid-state structure of the compound, was unsuccessful. Consequently, critical details such as the unit cell parameters, crystal system, and the nature of intermolecular interactions and packing arrangements for this compound could not be found. Although crystallographic studies on other quinoxaline derivatives exist, these cannot be extrapolated to accurately describe the specific crystalline structure of the title compound.

The absence of this fundamental characterization data in the public domain prevents the creation of a detailed and scientifically rigorous article as requested. The required sections on mass spectrometry and X-ray crystallography, including data tables and in-depth analysis, cannot be completed without access to the relevant experimental findings. Further research and publication of the synthesis and characterization of this compound are needed before a comprehensive structural elucidation can be presented.

Biological Activity and Mechanistic Insights of 2 Chloro 3 2 Methylphenoxy Quinoxaline

Antimicrobial Activity and Underlying Mechanisms

While the general class of quinoxalines has been investigated for its antimicrobial properties, no specific studies were identified that focused on the antibacterial or antifungal efficacy of 2-Chloro-3-(2-methylphenoxy)quinoxaline.

Antibacterial Efficacy Against Bacterial Strains (e.g., Gram-positive and Gram-negative)

There is no available data from scientific studies detailing the in vitro or in vivo antibacterial activity of this compound against either Gram-positive or Gram-negative bacterial strains.

Antifungal Activity Against Fungal Species (e.g., Candida, Aspergillus)

Similarly, the scientific literature lacks any specific reports on the antifungal properties of this compound against fungal species such as those from the Candida or Aspergillus genera.

Proposed Mechanisms of Microbial Growth Inhibition

Without any studies on its antimicrobial activity, there are no proposed or investigated mechanisms of microbial growth inhibition for this compound.

Antineoplastic and Antitumor Properties

The potential of quinoxaline (B1680401) derivatives as anticancer agents is an active area of research, with many compounds being investigated for their ability to inhibit various kinases and modulate cellular signaling pathways. However, there is a notable absence of research specifically investigating the antineoplastic and antitumor properties of this compound.

Kinase Inhibition Studies (e.g., Bruton's Tyrosine Kinase inhibition)

No studies have been published that evaluate the inhibitory activity of this compound against any protein kinases, including Bruton's Tyrosine Kinase (BTK). Therefore, no data on its potential as a kinase inhibitor is currently available.

Modulation of Cellular Signaling Pathways

Consistent with the lack of research in other areas, there is no information available regarding the effects of this compound on any cellular signaling pathways implicated in cancer or other diseases.

Cell Cycle Progression Interference

The impact of quinoxaline derivatives on cell cycle regulation is a significant area of cancer research. While direct studies on this compound are not extensively available, the broader class of quinoxaline compounds has demonstrated notable effects on cell cycle checkpoints. For instance, certain quinoxaline derivatives have been shown to induce cell cycle arrest, a critical mechanism for preventing the proliferation of cancer cells. nih.govrsc.org

Mechanistic studies on related compounds suggest that interference with the cell cycle can occur at various phases. For example, some quinoxaline analogues have been found to cause an accumulation of cells in the G2/M phase, indicating a disruption of mitotic entry. nih.gov Others have been observed to arrest the cell cycle at the S phase, suggesting an inhibition of DNA replication. nih.gov These effects are often linked to the modulation of key regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), which govern the transitions between different phases of the cell cycle. Further research is necessary to determine if this compound operates through similar mechanisms.

Anti-inflammatory Actions and Immunomodulation

Quinoxaline derivatives have demonstrated promising anti-inflammatory and immunomodulatory properties. sapub.orgunav.edu These activities are crucial in the context of various inflammatory diseases and disorders where the immune system is dysregulated.

Cytokines are key signaling molecules that mediate and regulate immunity and inflammation. An imbalance in pro-inflammatory and anti-inflammatory cytokines can lead to chronic inflammation and tissue damage. The cytokine storm, an excessive and uncontrolled release of pro-inflammatory cytokines, is a severe complication in various diseases. nih.gov Interleukin-6 (IL-6) and Interleukin-1 beta (IL-1β) are two of the primary pro-inflammatory cytokines involved in this process. nih.gov

Research into quinoxaline-related compounds has shown potential for modulating cytokine levels. nih.gov Specifically, some derivatives have been investigated for their ability to inhibit the production of tumor necrosis factor-alpha (TNF-α) and IL-6, which are central to the inflammatory cascade. researchgate.net The ability to suppress these key cytokines suggests a potential therapeutic application for quinoxaline compounds in managing inflammatory conditions. The precise impact of this compound on IL-6 and IL-1β production is a subject for future investigation.

Beyond cytokines, other inflammatory mediators play a critical role in the inflammatory response. Upon inflammatory stimuli, immune cells like macrophages release pro-inflammatory mediators that contribute to the inflammatory cascade. researchgate.net The development of novel compounds that can inhibit these mediators is a key strategy in anti-inflammatory drug discovery. unav.edu While direct evidence for this compound is pending, the broader family of quinoxaline derivatives has shown activity in this area. tsijournals.comresearchgate.net

Enzyme Inhibition Profiles (e.g., Acetylcholinesterase, RhoA proteins)

The ability of a compound to selectively inhibit specific enzymes is a cornerstone of modern pharmacology. Investigations into quinoxaline derivatives have revealed interactions with several key enzymes.

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. mdpi.comsemanticscholar.org Inhibition of AChE is a therapeutic strategy for conditions such as Alzheimer's disease. mdpi.com Studies on various quinoxaline analogues have demonstrated a range of AChE inhibitory activity, from moderate to potent. mdpi.comresearchgate.net The specific structure of the quinoxaline derivative, including substitutions on the core ring system, significantly influences its potency and selectivity for AChE over the related enzyme butyrylcholinesterase (BChE). mdpi.com

The Rho family of small GTPases, including RhoA, are important regulators of the actin cytoskeleton and are implicated in cell migration and proliferation. While direct inhibition of RhoA proteins by this compound has not been reported, the broader therapeutic potential of targeting such pathways is an active area of research.

Molecular Target Identification and Validation

Identifying the specific molecular targets of a compound is a crucial step in understanding its mechanism of action and for guiding further drug development.

Receptor binding studies are essential for determining the affinity and selectivity of a compound for its molecular targets. For the quinoxaline class of compounds, such studies have been conducted to explore their interactions with various receptors. For example, certain quinoxaline derivatives have been evaluated for their binding to serotonin (B10506) 5-HT3 receptors, which are involved in nausea and vomiting. nih.govnih.gov These studies help to elucidate the structure-activity relationships that govern the interaction between the quinoxaline scaffold and its receptor targets. nih.gov While specific receptor binding data for this compound is not yet available, such studies will be critical in validating its potential molecular targets.

Structure Activity Relationship Sar Studies of 2 Chloro 3 2 Methylphenoxy Quinoxaline Analogues

Influence of Substituents on Quinoxaline (B1680401) Ring Potency

The electronic and steric properties of substituents on the quinoxaline ring play a pivotal role in modulating the biological activity of 2-Chloro-3-(2-methylphenoxy)quinoxaline analogues. The nature and position of these substituents can significantly influence the compound's interaction with biological targets.

Effects of Halogenation at Various Positions

Halogenation of the quinoxaline ring is a common strategy to enhance the biological activity of lead compounds. The introduction of halogens such as chlorine, fluorine, and bromine can alter the electronic distribution, lipophilicity, and metabolic stability of the molecule. For instance, in a series of quinoxaline-based ligands targeting 5-HT3A and 5-HT3AB receptors, the addition of chlorine atoms at the 6- and 7-positions of the quinoxaline ring was investigated. It was observed that for certain analogues, these modifications resulted in compounds with maintained or slightly altered binding affinities, highlighting the subtle yet significant role of halogen placement. nih.gov

In the context of anticancer activity, the presence of a chloro-substitution on the quinoxaline nucleus has been shown to be a critical determinant of potency. mdpi.com While specific data on the systematic variation of halogens around the this compound core is limited, general SAR trends in related quinoxaline series suggest that the position and nature of the halogen can have a profound impact on activity. For example, studies on other heterocyclic compounds have shown that fluorine substitution can lead to enhanced binding affinity and metabolic stability.

Table 1: Hypothetical Influence of Halogenation on the Quinoxaline Ring of this compound Analogues Based on General SAR Principles

| Substituent Position | Halogen (X) | Anticipated Effect on Biological Activity | Rationale |

|---|---|---|---|

| 6-position | -F | Potentially increased activity | Enhances metabolic stability and can act as a hydrogen bond acceptor. |

| 6-position | -Cl | Variable, can increase or decrease activity | Increases lipophilicity; electronic effects can be target-dependent. |

| 7-position | -F | Potentially increased activity | Similar to 6-F, can improve pharmacokinetic properties. |

| 7-position | -Cl | Often associated with enhanced potency | Can form key interactions with biological targets. |

| 6,7-dichloro | -Cl | May lead to enhanced or diminished activity | Significant alteration of electronic properties and steric profile. nih.gov |

Impact of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of substituents on the quinoxaline ring is a critical factor in determining the biological activity of its derivatives. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the electron density of the heterocyclic system, thereby influencing its reactivity and binding affinity for biological targets.

In the realm of anticancer quinoxalines, it has been observed that electron-releasing groups on an aromatic ring fused to the quinoxaline system can increase activity, while electron-withdrawing groups can have the opposite effect. mdpi.com For instance, the introduction of a nitro group (-NO2), a strong EWG, at the 7-position of the quinoxaline nucleus was found to decrease anticancer activity. mdpi.com Conversely, studies on quinoxaline 1,4-di-N-oxides have indicated that electron-withdrawing groups in positions 6 or 7 can enhance cytotoxicity.

The specific impact of these groups on this compound would likely be target-dependent. For example, if the biological target has an electron-rich binding pocket, an electron-deficient quinoxaline ring (substituted with EWGs) might form stronger interactions.

Table 2: Predicted Impact of Electron-Donating and Electron-Withdrawing Groups on the Quinoxaline Ring

| Substituent Position | Group | Type | Predicted Impact on Activity | Reasoning |

|---|---|---|---|---|

| 7-position | -OCH3 | EDG | Potentially increased activity | Increases electron density of the ring system. |

| 7-position | -CH3 | EDG | Potentially increased activity | Weakly electron-donating, can enhance hydrophobic interactions. |

| 7-position | -NO2 | EWG | Potentially decreased activity | Strongly deactivates the ring, may reduce binding affinity. mdpi.com |

| 7-position | -CF3 | EWG | Variable | Increases lipophilicity and can block metabolic sites, but may also reduce binding. |

Role of the Phenoxy Moiety in Biological Activity

Positional Isomerism of the Methyl Group on the Phenoxy Ring

The position of the methyl group on the phenoxy ring (ortho, meta, or para) can have a substantial impact on the molecule's conformation and its ability to fit into a biological target's binding site. In the parent compound, the methyl group is in the ortho position. Shifting this group to the meta or para position would alter the steric profile and potentially the electronic properties of the phenoxy ring.

Table 3: Postulated Effects of Methyl Group Positional Isomerism on the Phenoxy Ring

| Compound | Methyl Position | Potential Effect on Activity | Rationale |

|---|---|---|---|

| This compound | ortho | Active (Parent Compound) | The ortho position may enforce a specific dihedral angle between the phenoxy and quinoxaline rings, which is favorable for binding. |

| 2-Chloro-3-(3-methylphenoxy)quinoxaline | meta | Potentially altered activity | Changes the steric and electronic profile, which may lead to a different binding mode or affinity. |

| 2-Chloro-3-(4-methylphenoxy)quinoxaline | para | Potentially altered activity | The para position would have a different steric and electronic influence compared to the ortho and meta positions, possibly affecting target recognition. |

Substituent Effects on the Phenoxy Ring

Beyond the position of the methyl group, the introduction of other substituents on the phenoxy ring can further modulate the biological activity. The electronic nature and size of these substituents are important considerations. In a study of 2-phenoxy-3-trichloromethylquinoxalines, various substituents on the phenoxy ring were explored for their antiplasmodial activity. nih.gov It was found that halogen substituents, particularly in the meta position, were favorable for activity. nih.gov This suggests that for this class of compounds, electron-withdrawing and lipophilic groups on the phenoxy ring can enhance potency.

For anticancer applications, it has been noted that electron-releasing groups such as -OCH3 on a phenyl ring attached to a quinoxaline can be beneficial, while electron-withdrawing groups like -CF3 and -OCF3 can decrease activity. mdpi.com This highlights that the optimal substitution pattern on the phenoxy ring is highly dependent on the specific biological target and the therapeutic area.

Significance of the Ether Linkage and its Modifications

The ether linkage between the quinoxaline ring and the phenoxy moiety is not merely a passive spacer but an integral part of the pharmacophore. It influences the molecule's flexibility, conformation, and electronic properties. Modifications to this linkage can have a profound impact on biological activity.

Replacing the oxygen atom of the ether linkage with other atoms or groups can lead to analogues with different physicochemical properties. For instance, replacing the ether oxygen with a sulfur atom to create a thioether linkage would alter the bond angle, bond length, and electronic character of the linker. In some quinoxaline series, thioether derivatives have been synthesized and shown to possess anti-inflammatory activity. researchgate.net

Furthermore, replacing the ether linkage with an amine bridge (an N-linker) has been explored in the context of anticancer quinoxalines. In some cases, an N-linker was found to increase activity compared to an O-linker. mdpi.com The ability of the amine to act as a hydrogen bond donor and its different electronic properties compared to oxygen can lead to improved interactions with the biological target.

Table 4: Potential Impact of Ether Linkage Modifications

| Linkage Type | Structure | Potential Impact on Activity | Rationale |

|---|---|---|---|

| Ether (Parent) | -O- | Active | Provides a certain degree of flexibility and has specific electronic properties. |

| Thioether | -S- | Potentially altered activity | Changes bond angles and electronics; may enhance lipophilicity. researchgate.net |

| Amine | -NH- | Potentially increased activity | Introduces a hydrogen bond donor and alters electronic properties. mdpi.com |

| Methylene ether | -CH2-O- | Potentially altered activity | Increases flexibility and distance between the two ring systems. |

Stereochemical Requirements for Enhanced Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. Chiral centers, geometric isomerism, and atropisomerism can lead to stereoisomers that exhibit significantly different pharmacological and toxicological profiles. In the context of quinoxaline derivatives, the influence of stereochemistry on their biological activity is an area of growing interest, although specific studies on this compound analogues are limited.

The substitution pattern at the 2 and 3 positions of the quinoxaline ring can introduce elements of chirality. For instance, the presence of a chiral side chain or restricted rotation around a single bond (atropisomerism) due to bulky substituents can result in enantiomers or diastereomers with distinct biological properties. While direct evidence for this compound analogues is scarce, studies on other quinoxaline derivatives highlight the importance of stereochemistry. For example, in a study on a different class of quinoxaline derivatives, the trans isomer was found to be more biologically active than the cis isomer, underscoring the significance of geometric isomerism in determining the pharmacological effect. mdpi.com

The differential activity of stereoisomers often arises from their varied abilities to interact with chiral biological targets such as enzymes and receptors. One enantiomer may fit perfectly into the binding site of a target protein, leading to a potent biological response, while the other enantiomer may have a much weaker interaction or even interact with a different target, potentially causing off-target effects.

The exploration of stereochemical requirements for this compound analogues represents a critical and underexplored avenue for enhancing their therapeutic potential. Future research should focus on the synthesis and biological evaluation of stereoisomerically pure compounds to elucidate the precise three-dimensional structural features that govern their activity. Techniques such as chiral chromatography are instrumental in separating enantiomers for individual biological assessment. wikipedia.org

Development of Pharmacophore Models for Rational Design

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. The development of such models is a cornerstone of rational drug design, guiding the synthesis of new molecules with improved potency and selectivity. For this compound analogues, pharmacophore models can be derived from structure-activity relationship studies, particularly from three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses. nih.govtandfonline.com

Several 3D-QSAR and molecular modeling studies on various classes of quinoxaline derivatives have provided valuable insights into their pharmacophoric features. nih.govresearchgate.net These studies often identify key structural elements that are crucial for biological activity.

Based on the analysis of various quinoxaline derivatives, a general pharmacophore model for their biological activity can be proposed. This model typically includes:

Aromatic/Heteroaromatic Ring System: The quinoxaline core itself often serves as a crucial hydrophobic and aromatic feature that engages in π-π stacking or hydrophobic interactions with the biological target.

Hydrogen Bond Acceptors/Donors: The nitrogen atoms in the pyrazine (B50134) ring of the quinoxaline scaffold can act as hydrogen bond acceptors. Additionally, substituents on the quinoxaline ring can introduce hydrogen bond donor or acceptor functionalities.

Hydrophobic Groups: The presence of hydrophobic substituents is often correlated with enhanced activity, likely by facilitating binding to hydrophobic pockets within the target protein.

For the specific case of this compound analogues, a hypothetical pharmacophore model can be constructed by considering its key structural components:

Quinoxaline Core: This bicyclic system provides a rigid scaffold and is likely involved in essential hydrophobic and aromatic interactions.

2-Chloro Substituent: The chlorine atom is an electron-withdrawing group that can influence the electronic properties of the quinoxaline ring. It may also participate in halogen bonding or occupy a specific pocket in the binding site.

Computational techniques such as comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) are powerful tools for developing detailed 3D-QSAR models. These models can provide contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity.

A study on quinoxaline derivatives as Aldose Reductase 2 (ALR2) inhibitors, for instance, developed a five-point pharmacophore hypothesis (AADRR) consisting of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. tandfonline.com Such models, while not specific to this compound, provide a framework for understanding the key interaction points for this class of compounds.

The following table summarizes the general pharmacophoric features identified in various studies on quinoxaline derivatives and their potential relevance to this compound analogues.

| Pharmacophoric Feature | Description | Potential Role in this compound Analogues |

| Aromatic Rings | Planar, cyclic systems with delocalized π-electrons. | The quinoxaline and phenoxy rings can engage in π-π stacking and hydrophobic interactions. |

| Hydrogen Bond Acceptors | Atoms with lone pairs of electrons (e.g., N, O). | The nitrogen atoms of the quinoxaline ring and the ether oxygen of the phenoxy group can act as hydrogen bond acceptors. |

| Hydrophobic Center | Nonpolar groups that interact favorably with nonpolar environments. | The methyl group on the phenoxy ring and the overall aromatic system contribute to the hydrophobicity of the molecule. |

| Electron-Withdrawing Group | An atom or group that draws electron density from neighboring atoms. | The chlorine atom at the 2-position can modulate the electronic character of the quinoxaline ring. |

By integrating SAR data with computational modeling, it is possible to construct robust pharmacophore models for this compound analogues. These models can then be used for virtual screening of compound libraries to identify new potential lead structures and to guide the design of novel analogues with enhanced biological activity.

Future Directions and Research Avenues for 2 Chloro 3 2 Methylphenoxy Quinoxaline

Discovery of Novel Biological Targets and Therapeutic Applications

The primary objective for future research is to identify the biological targets of 2-Chloro-3-(2-methylphenoxy)quinoxaline. A comprehensive screening program against a diverse panel of molecular targets is essential. This could include enzymes, receptors, and protein-protein interactions implicated in various diseases. Given the known activities of other quinoxaline (B1680401) derivatives, initial investigations could focus on targets related to cancer, infectious diseases, and inflammatory disorders. nih.govipp.ptresearchgate.net High-throughput screening (HTS) assays can be employed to rapidly assess the compound's activity against large libraries of biological targets. The data generated from these screenings will be instrumental in pinpointing specific pathways and cellular processes modulated by the compound, thereby revealing its potential therapeutic applications.

Integration of Advanced Computational and Experimental Methodologies

To expedite the discovery process and gain deeper insights into the compound's mechanism of action, a synergistic approach combining computational and experimental methods is crucial.

| Methodology | Application for this compound |

| Molecular Docking | Predict binding affinities and modes of interaction with potential biological targets identified through screening. |

| Quantitative Structure-Activity Relationship (QSAR) | Analyze the relationship between the chemical structure and biological activity to guide the design of more potent analogues. |

| In Vitro Assays | Validate computational predictions and quantitatively measure the compound's biological activity using cell-based and biochemical assays. |

| Spectroscopic Techniques (NMR, X-ray Crystallography) | Determine the three-dimensional structure of the compound in complex with its biological target, providing a detailed understanding of the binding interactions. |

This integrated strategy will facilitate a more rational and efficient exploration of the compound's therapeutic potential.

Rational Design and Synthesis of Next-Generation Analogues with Optimized Properties

Based on the initial findings from biological screening and computational studies, the rational design and synthesis of next-generation analogues of this compound can be undertaken. The goal is to improve upon the parent compound's potency, selectivity, and pharmacokinetic properties. Modifications to the quinoxaline scaffold, as well as the chloro and methylphenoxy substituents, can be systematically explored. For instance, altering the position of the methyl group on the phenoxy ring or replacing the chlorine atom with other halogens or functional groups could significantly impact biological activity. nih.gov Synthetic chemistry will play a pivotal role in creating a library of these novel analogues for further evaluation.

Mechanistic Elucidation at the Molecular and Cellular Levels

A thorough understanding of how this compound exerts its biological effects at the molecular and cellular levels is paramount. Once a primary biological target is confirmed, detailed mechanistic studies should be initiated. These studies may involve:

Enzyme kinetics to determine the mode of inhibition if the target is an enzyme.

Cell signaling pathway analysis to identify downstream effects of target modulation.

Gene expression profiling to understand the global cellular response to the compound.

Cellular imaging techniques to visualize the compound's subcellular localization and its effect on cellular structures.

These investigations will provide a comprehensive picture of the compound's mechanism of action, which is critical for its further development as a therapeutic agent.

Exploration of Synergy with Existing Pharmacological Agents

Investigating the potential for synergistic interactions between this compound and existing drugs could open up new therapeutic strategies. Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer and infectious diseases. Studies should be designed to assess whether this compound can enhance the efficacy of currently used drugs, potentially allowing for lower doses and reduced side effects. For example, if the compound is found to have anticancer properties, its combination with standard chemotherapeutic agents would be a logical next step in preclinical research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.